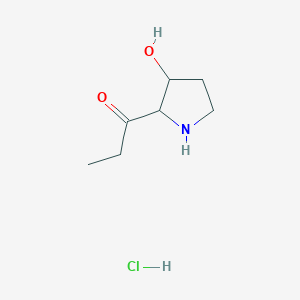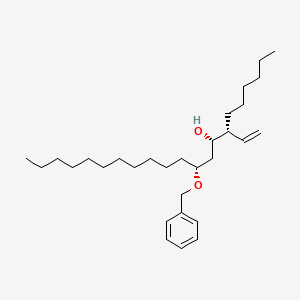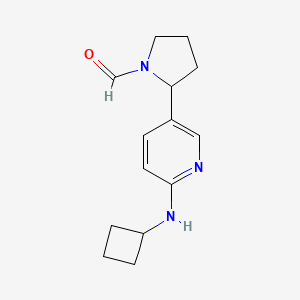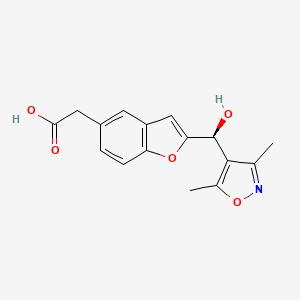
3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol: is a heterocyclic compound that combines a pyridine ring with a pyrrolidine moiety. Its chemical structure features a pyridin-2-ol group attached to a 1-isopropylpyrrolidin-2-yl substituent. This compound exhibits intriguing properties, making it a subject of scientific interest.
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to the formation of 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol. While specific methods may vary, a common approach involves the condensation of a pyridine-2-carbaldehyde derivative with an N-substituted pyrrolidine. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable routes for large-scale production.
Análisis De Reacciones Químicas
Reactivity: 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oxidation products.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substituents on the pyridine ring can be replaced via substitution reactions.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or chromium(VI) oxide (CrO3
) are commonly employed. Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
) facilitate reduction reactions.Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products formed depend on the reaction conditions and reagents used. Detailed studies are necessary to identify the major products resulting from each reaction.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may inspire novel reactions.
Biology and Medicine:Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicinal Chemistry: Assessing its potential as a drug scaffold or targeting specific receptors.
Industry: Applications in materials science, catalysis, and fine chemicals are areas of interest.
Mecanismo De Acción
The precise mechanism by which 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol exerts its effects remains an active research topic. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparación Con Compuestos Similares
While no direct analogs are widely recognized, comparing its structure and reactivity to related compounds sheds light on its uniqueness.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(1-propan-2-ylpyrrolidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-8-4-6-11(14)10-5-3-7-13-12(10)15/h3,5,7,9,11H,4,6,8H2,1-2H3,(H,13,15) |
Clave InChI |
JSIOOQLHXJQQKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCC1C2=CC=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)


![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)


![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)
![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)

![3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)




